molecular formula C15H15N3O4 B14124329 N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170944-74-7

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B14124329
CAS No.: 1170944-74-7
M. Wt: 301.30 g/mol
InChI Key: QVPHUHXXPQAADJ-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dioxine moiety can be introduced through a cyclization reaction involving diols and appropriate reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the selection of catalysts and solvents that minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and dioxine-containing molecules. Examples include:

Uniqueness

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1170944-74-7

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide

InChI

InChI=1S/C15H15N3O4/c1-9-5-10(2)7-11(6-9)14-17-18-15(22-14)16-13(19)12-8-20-3-4-21-12/h5-8H,3-4H2,1-2H3,(H,16,18,19)

InChI Key

QVPHUHXXPQAADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=COCCO3)C

Origin of Product

United States

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